1-(2-nitrobenzyl)-1H-pyrrole
CAS No.: 81729-45-5
Cat. No.: VC14414636
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81729-45-5 |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 1-[(2-nitrophenyl)methyl]pyrrole |
| Standard InChI | InChI=1S/C11H10N2O2/c14-13(15)11-6-2-1-5-10(11)9-12-7-3-4-8-12/h1-8H,9H2 |
| Standard InChI Key | UPIYVJIZPXBIAS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CN2C=CC=C2)[N+](=O)[O-] |
Introduction
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₃ | |
| Molecular Weight | 230.22 g/mol | |
| CAS Number | 22162-51-2 | |
| SMILES | C1=CC=C(C(=C1)CN2C=CC=C2C=O)N+[O-] | |
| InChI Key | AKFAPUIPEQSHJL-UHFFFAOYSA-N |
The compound’s structure features a pyrrole ring conjugated with a benzyl group, where the benzene ring bears a nitro substituent at the 2-position. This arrangement creates a dihedral angle of 83.96° between the pyrrole and benzene rings, with the nitro group twisted by 5.92° from the benzene plane . This conformational flexibility is critical for its reactivity and intermolecular interactions.
Synthesis and Reactivity
Synthetic Routes
1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde is synthesized via nucleophilic substitution reactions. A common method involves reacting pyrrole-2-carboxaldehyde with 2-nitrobenzyl bromide in the presence of sodium hydride (NaH) as a base, typically in N,N-dimethylformamide (DMF) under inert conditions (e.g., argon) . The reaction proceeds through deprotonation of the pyrrole nitrogen, followed by alkylation with the 2-nitrobenzyl bromide.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Deprotonation | NaH, DMF, 0–25°C | N/A |
| Alkylation | 2-Nitrobenzyl bromide, argon | ~95% crude |
| Purification | Petroleum ether/ethyl acetate | Crystalline |
This method is efficient, with reported yields exceeding 90% for crude products . Alternative approaches, such as scandium triflate-catalyzed reactions, have been explored for related pyrrole derivatives but are less documented for this specific compound .
Reactivity and Functional Groups
The aldehyde group at the 2-position of the pyrrole ring enables further functionalization, such as:
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Oxidation: Conversion to carboxylic acids or participation in redox reactions.
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Condensation: Formation of Schiff bases with amines, useful in medicinal chemistry.
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Cross-coupling: Palladium-catalyzed reactions for aryl or alkenyl substitutions .
The nitro group enhances electron-withdrawing effects, stabilizing intermediates in electrophilic aromatic substitutions.
Crystal Structure and Solid-State Properties
Crystallographic Data
Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system with space group P2₁/c . Key features include:
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Unit cell dimensions: a = 12.92 Å, b = 10.29 Å, c = 15.18 Å.
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Dihedral angle: 83.96° between the pyrrole and benzene rings.
-
Nitro group orientation: Twisted 5.92° from the benzene plane.
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell Volume | 1995.8(4) ų | |
| Centroid-Centroid Distance | 3.725(3) Å (benzene rings) |
Intermolecular Interactions
Weak C—H···O hydrogen bonds dominate the crystal packing, aligning molecules into columns along the 100 direction . These interactions contribute to the compound’s stability in the solid state.
Applications in Research and Industry
Pharmaceutical Intermediates
1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde serves as a key intermediate in synthesizing complex molecules, including:
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Lixivaptan: A vasopressin receptor antagonist used to treat hyponatremia .
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Anticancer agents: Derivatives with aldehyde groups can undergo condensation to form bioactive heterocycles .
| Supplier | Purity | Price Range | Location |
|---|---|---|---|
| Shanghai Chemspec Co. Ltd | N/A | Inquiry-based | China |
| AK Scientific | 95% | Discontinued | Global |
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